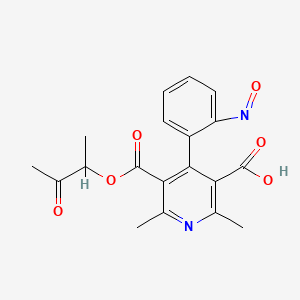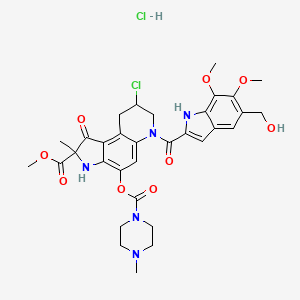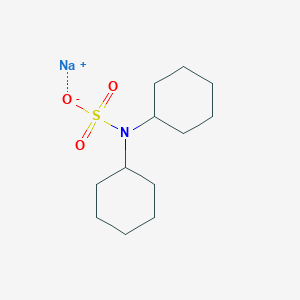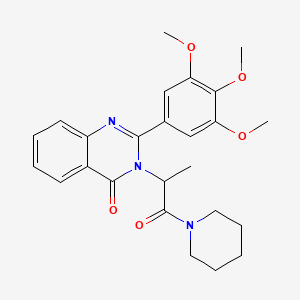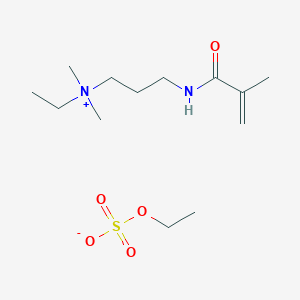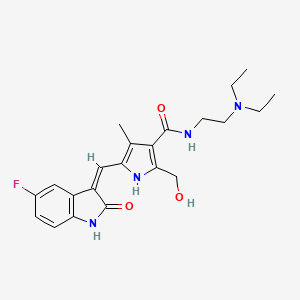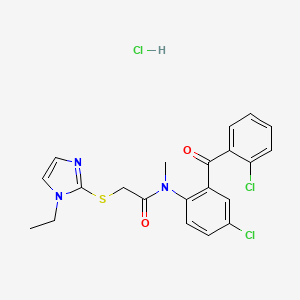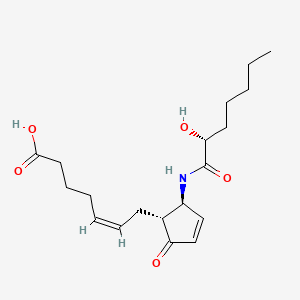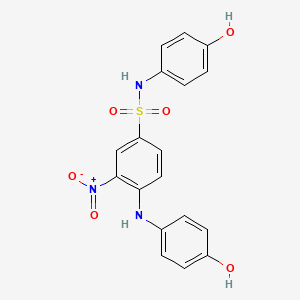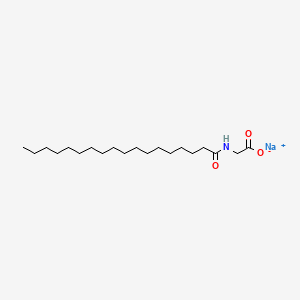
Cinchotoxine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- (chemical formula:
- These trees are native to South America and have been historically used for their medicinal properties, particularly in treating malaria.
- This compound is structurally related to other well-known Cinchona alkaloids such as quinine and quinidine.
Cinchotoxine: C19H22N2O
) is a natural alkaloid found in the bark of Cinchona trees.Preparation Methods
Synthetic Routes: Cinchotoxine can be synthesized through various methods, including cyclization reactions from simpler precursors.
Industrial Production: While not commonly produced industrially, it can be isolated from natural sources (such as Cinchona bark) or synthesized in the laboratory.
Chemical Reactions Analysis
Reactivity: Cinchotoxine undergoes typical alkaloid reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:- Oxidizing agents like potassium permanganate (
Oxidation: KMnO4
) can convert this compound to its corresponding quinone derivative. Reduction with hydrogen gas (Reduction: H2
) and a catalyst can yield reduced forms of this compound.Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom.
Major Products: The specific products depend on reaction conditions, but derivatives with modified functional groups are common.
Scientific Research Applications
Medicine: Historically, Cinchotoxine was used as an antimalarial agent due to its structural similarity to quinine.
Chemistry: It serves as a valuable intermediate in the synthesis of other alkaloids.
Biology: Research on its biological activity and potential therapeutic applications continues.
Mechanism of Action
Molecular Targets: Cinchotoxine likely interacts with proteins involved in parasite metabolism, similar to quinine.
Pathways: It interferes with the parasite’s ability to detoxify heme, leading to its accumulation and toxicity.
Comparison with Similar Compounds
Similar Compounds: Quinine, quinidine, cinchonidine, and cinchonine are closely related Cinchona alkaloids.
Uniqueness: Cinchotoxine’s unique features lie in its specific substitution pattern and reactivity.
Properties
CAS No. |
69-24-9 |
|---|---|
Molecular Formula |
C19H22N2O |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
3-[(3R,4R)-3-ethenylpiperidin-4-yl]-1-quinolin-4-ylpropan-1-one |
InChI |
InChI=1S/C19H22N2O/c1-2-14-13-20-11-9-15(14)7-8-19(22)17-10-12-21-18-6-4-3-5-16(17)18/h2-6,10,12,14-15,20H,1,7-9,11,13H2/t14-,15+/m0/s1 |
InChI Key |
PIIQLZXRLGJEKE-LSDHHAIUSA-N |
Isomeric SMILES |
C=C[C@H]1CNCC[C@H]1CCC(=O)C2=CC=NC3=CC=CC=C23 |
Canonical SMILES |
C=CC1CNCCC1CCC(=O)C2=CC=NC3=CC=CC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


